![molecular formula C16H21N5OS B3035723 3-amino-2-cyano-3-[4-(4-methoxyphenyl)piperazino]-N-methyl-2-propenethioamide CAS No. 338410-15-4](/img/structure/B3035723.png)
3-amino-2-cyano-3-[4-(4-methoxyphenyl)piperazino]-N-methyl-2-propenethioamide
Overview
Description
3-amino-2-cyano-3-[4-(4-methoxyphenyl)piperazino]-N-methyl-2-propenethioamide (MMP) is a synthetic organic compound used in scientific research. It is a small molecule that has been used in many different areas of science, including biochemistry, pharmacology, and toxicology. MMP is known for its ability to interact with a variety of proteins, enzymes, and other molecules in the body. This compound has been studied extensively in laboratory experiments and has been used in a variety of applications.
Scientific Research Applications
Anticancer Properties
This compound exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Its mechanism of action involves interfering with key cellular pathways, making it a potential candidate for novel cancer therapies .
Neuroprotection and Neurodegenerative Diseases
Studies suggest that this compound may have neuroprotective effects. It could potentially mitigate oxidative stress, reduce inflammation, and enhance neuronal survival. Researchers are exploring its application in neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease .
Anti-Inflammatory Activity
The compound’s cyano and piperazine moieties contribute to its anti-inflammatory properties. It may modulate inflammatory pathways and cytokine production. Investigations are ongoing to determine its efficacy in treating inflammatory disorders .
Antimicrobial Potential
Preliminary studies indicate that this compound possesses antimicrobial activity against bacteria and fungi. Researchers are evaluating its effectiveness against drug-resistant strains and exploring its potential as a new antimicrobial agent .
Analgesic Effects
The compound’s interaction with specific receptors in the central nervous system suggests possible analgesic properties. It may be relevant in pain management and could serve as a basis for developing novel analgesics .
Psychiatric Disorders
Given its structural similarity to certain neurotransmitters, investigations have explored its impact on psychiatric disorders. It may modulate neurotransmitter systems related to mood and anxiety. However, further research is needed to validate its efficacy and safety .
properties
IUPAC Name |
(E)-3-amino-2-cyano-3-[4-(4-methoxyphenyl)piperazin-1-yl]-N-methylprop-2-enethioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-19-16(23)14(11-17)15(18)21-9-7-20(8-10-21)12-3-5-13(22-2)6-4-12/h3-6H,7-10,18H2,1-2H3,(H,19,23)/b15-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUNDZPTAHZHDA-CCEZHUSRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)C(=C(N)N1CCN(CC1)C2=CC=C(C=C2)OC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)/C(=C(\N)/N1CCN(CC1)C2=CC=C(C=C2)OC)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-cyano-3-[4-(4-methoxyphenyl)piperazino]-N-methyl-2-propenethioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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